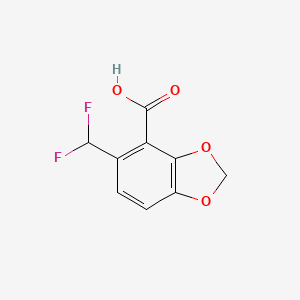

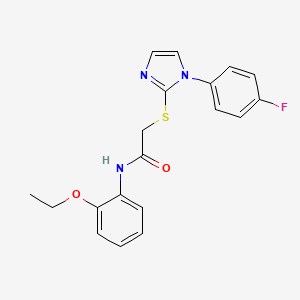

![molecular formula C19H20N6O4S B2499860 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1351594-60-9](/img/structure/B2499860.png)

3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , 3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine, is a complex molecule that is likely to have been synthesized for its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related pyridazine derivatives is detailed in the first paper, where the authors describe the synthesis of various 3-substituted pyridazino compounds and their antimicrobial activity . The synthesis involves the reaction of a hydrazide with carbon disulfide and potassium hydroxide, followed by various cyclodehydration reactions and substitutions to create a range of derivatives. This suggests that the synthesis of the compound may also involve multiple steps, including the formation of a pyridazine core, followed by the introduction of the sulfonyl piperazine and imidazole substituents.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound with two adjacent nitrogen atoms. The presence of substituents like the sulfonyl piperazine and imidazole groups in the compound would likely influence its molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the specific compound . However, the first paper describes various reactions involving pyridazine derivatives, including cyclodehydration and substitution reactions . These reactions are important for modifying the chemical structure and introducing functional groups that can enhance the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structures of related compounds discussed in the papers. For instance, the presence of a sulfonyl group may increase the compound's polarity and solubility in water, while the piperazine and imidazole rings could contribute to its basicity. The second paper discusses a piperazine-based compound with good oral bioavailability, suggesting that the compound may also possess favorable pharmacokinetic properties .

Relevant Case Studies

The papers do not provide case studies directly related to the compound . However, the second paper reports on the plasma triglyceride-lowering effects of a benzoylpiperidine-based compound in Zucker fatty rats, indicating the potential for related compounds to have therapeutic effects in metabolic disorders . This suggests that the compound could be studied in similar in vivo models to assess its biological efficacy.

科学的研究の応用

Synthesis and Biological Activity

- Antimicrobial and Antifungal Activity : Sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moieties have been synthesized and shown to exhibit in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

- Hypoglycemic Activity : Modifications on 8-(1-piperazinyl)imidazo[1,2-a]pyrazine structures, similar to the compound , have been evaluated for their ability to lower blood glucose levels in insulin-resistant hyperglycemic mice, showing potential as hypoglycemic agents (Meurer et al., 1992).

Materials Science

- Proton Exchange Membranes for Fuel Cells : A novel sulfonic acid-containing benzoxazine monomer has been synthesized, demonstrating high proton conductivity and low methanol permeability, suggesting applications in direct methanol fuel cells (Yao et al., 2014).

Antioxidant Activity

- Antioxidant Properties : Piperazine derivatives with a methylxanthine moiety have been synthesized and evaluated for their antioxidant activity, showing significant potential in this area (Andonova et al., 2014).

Anti-Inflammatory and Analgesic Agents

- Anti-Inflammatory and Analgesic Evaluation : Aromatic sulfonamide derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents, exhibiting equipotent activity to reference drugs like celecoxib, highlighting their therapeutic potential (Abbas et al., 2016).

特性

IUPAC Name |

3-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-imidazol-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c26-30(27,15-1-2-16-17(13-15)29-12-11-28-16)25-9-7-23(8-10-25)18-3-4-19(22-21-18)24-6-5-20-14-24/h1-6,13-14H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDKEUJVWOZSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

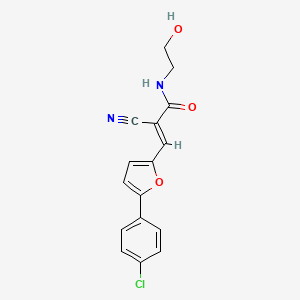

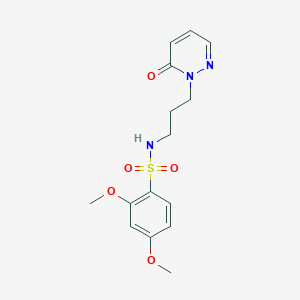

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

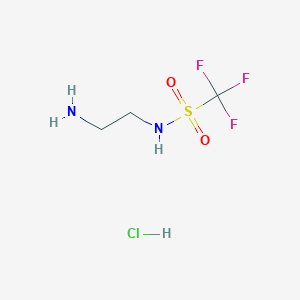

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

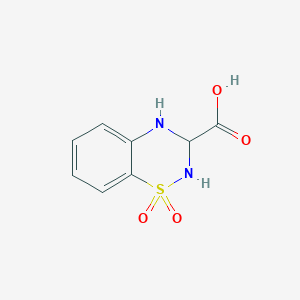

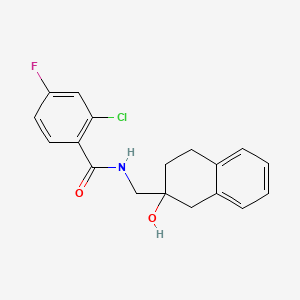

![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol](/img/structure/B2499792.png)

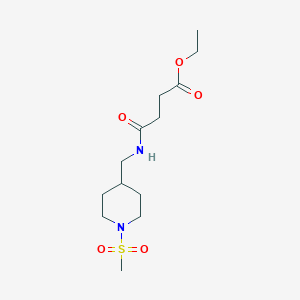

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2499794.png)

![1-methyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B2499797.png)